cvt-11127

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

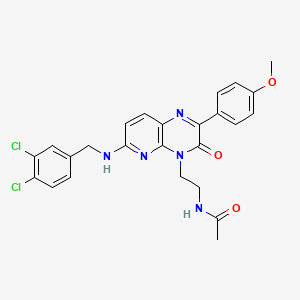

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTIQVJHZDSETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CVT-11127 mechanism of action in lung cancer cells

An In-Depth Technical Guide on the Mechanism of Action of CVT-11127 in Lung Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and specific small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2] In the context of lung cancer, this compound demonstrates significant anti-neoplastic activity by disrupting cellular lipid homeostasis. This guide elucidates the multifaceted mechanism of action of this compound, detailing its effects on cellular proliferation, cell cycle progression, and the induction of distinct cell death pathways, including apoptosis and ferroptosis. The downstream effects on key oncogenic signaling pathways are also described. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate comprehension.

Core Mechanism of Action: Inhibition of SCD1

The primary molecular target of this compound is the enzyme Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively.[1][3][4] By inhibiting SCD1, this compound effectively depletes the cellular pool of MUFAs, leading to an altered ratio of SFAs to MUFAs. This disruption of lipid metabolism is the foundational event that triggers the subsequent anti-cancer effects in lung cancer cells.[1][5]

Cellular Effects and Quantitative Analysis

The inhibition of SCD1 by this compound culminates in several observable anti-cancer effects in lung cancer cell lines.

Inhibition of SCD1 Enzyme Activity

This compound is highly effective at suppressing the enzymatic activity of SCD1 in various lung cancer cell lines.

| Cell Line | This compound Concentration | Treatment Duration | Reduction in SCD1 Activity | Reference |

| A549 | 10 µM | 24 hours | >95% | [6] |

| H1299 | 5 µM | 24 hours | >95% | [6] |

Anti-proliferative Effects

A direct consequence of MUFA depletion is the potent inhibition of lung cancer cell proliferation. This effect has been consistently observed across multiple studies and is a hallmark of this compound's action. Notably, the anti-proliferative effects of this compound can be rescued by the exogenous addition of MUFAs such as oleic acid, confirming that the mechanism is directly tied to SCD1 inhibition.[3][5][7]

Cell Cycle Arrest

This compound induces a robust cell cycle arrest at the G1/S transition phase, preventing cancer cells from entering the DNA synthesis (S) phase.[1][2][5][8] This arrest is biochemically characterized by a reduction in the levels of key cell cycle regulatory proteins.[5][7]

| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Associated Protein Level Changes | Reference |

| H460 | 1 µM | 48 hours | ~75% decrease in S-phase cell population with a concomitant increase in the G1 phase | Decreased Cyclin D1 and CDK6 | [5][6][7][8] |

Induction of Programmed Cell Death

This compound is capable of inducing at least two distinct forms of programmed cell death in lung cancer cells: apoptosis and ferroptosis.

-

Apoptosis: This is a well-documented outcome of this compound treatment, characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.[1][5][7][8]

-

Ferroptosis: More recent findings have revealed that by altering the lipid composition of cellular membranes and downstream signaling, this compound sensitizes lung cancer cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[2][9][10]

Perturbation of Oncogenic Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of critical signaling pathways that govern cell growth, survival, and metabolic homeostasis.

EGFR-Akt-ERK Signaling Axis

This compound treatment impairs the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) upon ligand stimulation.[3] This is hypothesized to be a result of altered lipid raft composition in the plasma membrane, which affects the receptor's conformation and dimerization.[3] The reduced EGFR activation leads to the subsequent inactivation of its downstream pro-survival and proliferative signaling cascades, namely the PI3K/Akt and Ras/ERK pathways.[3][11]

Caption: EGFR-Akt-ERK Signaling Pathway Inhibition by this compound.

AKT-NRF2-SLC7A11 Ferroptosis Pathway

A more recently elucidated mechanism involves the induction of ferroptosis. SCD1 inhibition by this compound has been shown to downregulate the transcription of SLC7A11 (also known as xCT) through the AKT-GSK3β-NRF2 signaling axis.[10] SLC7A11 is the substrate-specific subunit of the system Xc- cystine/glutamate antiporter, which is essential for the import of cystine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[9][12] By reducing SLC7A11 expression, this compound depletes intracellular GSH, leading to the inactivation of glutathione peroxidase 4 (GPX4). This compromises the cell's ability to neutralize lipid peroxides, resulting in their accumulation and subsequent iron-dependent ferroptotic cell death.[12][13][14][15]

Caption: this compound-induced Ferroptosis via the AKT-NRF2-SLC7A11 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (Crystal Violet Staining)

-

Cell Seeding: Plate lung cancer cells (e.g., H460) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control). Include a positive control if applicable.

-

Incubation: Incubate the plates for the desired duration (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.

-

Staining: Aspirate the media and wash cells once with PBS. Fix and stain the cells with a solution of 0.5% crystal violet in 20% methanol for 15-20 minutes at room temperature.

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Solubilize the stain by adding 10% acetic acid or methanol to each well. Read the absorbance at 570-590 nm using a microplate reader.

-

Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of proliferation inhibition.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells (e.g., H460) to 60-70% confluency and treat with this compound (e.g., 1 µM) or DMSO for 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

SCD1 Activity Assay (Radiolabeling)

-

Cell Treatment: Treat lung cancer cells (e.g., A549, H1299) with this compound or DMSO vehicle for 24 hours.

-

Radiolabeling: Six hours before harvesting, pulse the cells with [14C]stearic acid (e.g., 0.25 µCi/dish).

-

Lipid Extraction: Harvest the cells, and extract total lipids using a method such as the Folch procedure (chloroform:methanol).

-

Saponification and Methylation: Saponify the lipid extract and then methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs).

-

Separation: Separate the FAMEs (specifically [14C]stearic acid and its product [14C]oleic acid) using silver nitrate-impregnated thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the radioactive spots using a PhosphorImager and quantify the density of the spots corresponding to the substrate and product.

-

Calculation: Calculate SCD1 activity as the ratio of [14C]oleic acid to the sum of [14C]stearic acid and [14C]oleic acid.

General Experimental Workflow

The investigation of this compound's mechanism of action typically follows a logical progression from cellular to molecular analysis.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound is a specific SCD1 inhibitor that exerts potent anti-cancer effects in lung cancer cells through a multi-pronged mechanism. By depleting cellular MUFAs, it inhibits proliferation, induces G1/S cell cycle arrest, and triggers programmed cell death via both apoptosis and ferroptosis. These effects are underpinned by the disruption of key signaling pathways, including the EGFR-Akt-ERK and AKT-NRF2-SLC7A11 axes. The detailed understanding of this mechanism of action provides a strong rationale for the continued investigation of SCD1 inhibitors as a therapeutic strategy for lung cancer, potentially in combination with other agents that could exploit the metabolic vulnerabilities induced by this compound, such as ferroptosis inducers or EGFR inhibitors.[3] Future research should focus on in vivo efficacy, biomarker development to identify patient populations most likely to respond, and the exploration of synergistic combination therapies.

References

- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Stearoyl-CoA desaturase activity modulates the activation of epidermal growth factor receptor in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Stearoyl-CoA Desaturase 1 expression in human lung adenocarcinoma cells impairs tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 inhibits ferroptosis and protects against acute lung injury due to intestinal ischemia reperfusion via regulating SLC7A11 and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nrf2 inhibits ferroptosis and protects against acute lung injury due to intestinal ischemia reperfusion via regulating SLC7A11 and HO-1 | Aging [aging-us.com]

An In-depth Technical Guide to CVT-11127 and the Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the SCD1 inhibition pathway, with a specific focus on the small molecule inhibitor CVT-11127. We will delve into the molecular mechanisms of action, present available quantitative data, provide detailed experimental protocols for studying SCD1 inhibition, and visualize the intricate signaling pathways involved.

Introduction to SCD1 and its Role in Disease

Stearoyl-CoA Desaturase-1 (SCD1) is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, signaling molecules, and precursors for the synthesis of complex lipids such as triglycerides and cholesterol esters.

The dysregulation of SCD1 activity is a hallmark of several diseases. In metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD), elevated SCD1 expression contributes to lipid accumulation and insulin resistance. In the context of oncology, increased SCD1 levels have been observed in various cancers, including lung, breast, and prostate cancer. The resulting increase in MUFAs is thought to promote cancer cell proliferation, survival, and metastasis by influencing membrane fluidity, lipid-based signaling, and protecting against SFA-induced lipotoxicity.

This compound: A Potent SCD1 Inhibitor

This compound is a small molecule inhibitor of SCD1. By blocking the enzymatic activity of SCD1, this compound effectively reduces the cellular pool of MUFAs. This targeted inhibition triggers a cascade of downstream effects that collectively inhibit cancer cell growth and survival. The primary consequences of this compound-mediated SCD1 inhibition include:

-

Reduction in Lipid Synthesis: The diminished availability of MUFAs curtails the synthesis of complex lipids.

-

Impaired Cell Proliferation: A decrease in essential lipid components hinders the formation of new cell membranes required for cell division.

-

Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G1/S transition phase.[1]

-

Induction of Apoptosis: The accumulation of SFAs and alterations in cellular signaling pathways trigger programmed cell death.[1]

Quantitative Data for this compound

Comprehensive public data on the IC50 values and pharmacokinetic properties of this compound is limited. However, available research provides some key quantitative insights into its activity.

| Parameter | Cell Line | Concentration | Effect | Reference |

| SCD Activity Inhibition | A549 | 10 µM | >95% reduction | [2] |

| SCD Activity Inhibition | H1299 | 5 µM | >95% reduction | [2] |

| Cell Cycle Analysis | H460 | 1 µM | ~75% decrease in S-phase population | [3] |

Note: Further in-house experimental validation is recommended to determine the precise IC50 values for specific cell lines of interest. No public information on clinical trials for this compound is currently available.

Key Signaling Pathways Modulated by SCD1 Inhibition

The inhibition of SCD1 by this compound impacts several critical signaling pathways that regulate cellular metabolism, proliferation, and survival.

AMPK/ACC Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis.

-

Mechanism: SCD1 inhibition leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates and inactivates ACC.[4][5] This dual effect of reduced MUFA synthesis and direct inhibition of the fatty acid synthesis pathway significantly curtails lipid production.

AKT-FOXO1 Signaling Pathway

The PI3K/AKT pathway is a crucial pro-survival signaling cascade, while FOXO1 is a transcription factor that can promote apoptosis and cell cycle arrest.

-

Mechanism: SCD1-produced MUFAs are essential for the integrity of lipid rafts, which are membrane microdomains critical for signal transduction. SCD1 inhibition disrupts these lipid rafts, leading to the inactivation of AKT.[6][7][8] Inactivated AKT can no longer phosphorylate and inhibit FOXO1, resulting in the nuclear translocation of FOXO1 and the transcription of pro-apoptotic and cell cycle inhibitory genes.[6][7][8]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and is often aberrantly activated in cancer, promoting proliferation and maintaining cancer stem cell populations.

-

Mechanism: The secretion and activity of Wnt ligands can be dependent on their modification with MUFAs. SCD1 inhibition reduces the availability of these MUFAs, thereby impairing Wnt signaling. This leads to a decrease in the nuclear localization and transactivation activity of β-catenin, resulting in the downregulation of its target genes, which are involved in cell proliferation and survival.[9][10]

References

- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]

- 5. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 8. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

CVT-11127 role in cell cycle arrest and apoptosis

An In-Depth Technical Guide to the Role of CVT-11127 in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism responsible for synthesizing monounsaturated fatty acids (MUFAs).[1][2] Emerging research has identified SCD1 as a promising therapeutic target in oncology. This technical guide delineates the mechanism of action of this compound, focusing on its roles in inducing cell cycle arrest and apoptosis in cancer cells. We present a consolidation of quantitative data, detailed experimental protocols from key studies, and visual diagrams of the associated signaling pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction: The Role of SCD1 in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such hallmark is the upregulation of de novo lipogenesis. SCD1 is the rate-limiting enzyme that converts saturated fatty acids (SFAs) into MUFAs, primarily oleic acid and palmitoleic acid. These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In various cancers, including lung cancer, elevated SCD1 expression is correlated with tumor progression and poor prognosis.[2] By inhibiting SCD1, this compound disrupts the delicate lipid balance within cancer cells, leading to profound anti-proliferative effects.[1][2]

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of SCD1.[1] This blockade of MUFA synthesis leads to two primary cellular consequences: a buildup of toxic SFAs and a depletion of essential MUFAs. This disruption in lipid homeostasis triggers downstream signaling cascades that culminate in cell cycle arrest and programmed cell death.[2][3] Notably, the anti-proliferative effects of this compound are not observed in normal human fibroblasts, suggesting a therapeutic window and a specific dependency of cancer cells on SCD1 activity.[3]

This compound-Induced Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle at the G1/S transition phase.[1][2][4] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the observed effects of this compound on the cell cycle distribution in H460 human lung cancer cells.

| Cell Line | Treatment | Effect on Cell Cycle Phases | Reference |

| H460 | 1 µM this compound for 48 hours | ~75% decrease in the S-phase cell population.[4][5][6] | [5][6] |

| H460 | 1 µM this compound for 48 hours | Concomitant increase in the G1 phase cell population.[6] | [6] |

Signaling Pathways in Cell Cycle Arrest

The G1/S arrest induced by this compound is linked to the modulation of key cell cycle regulatory proteins. While direct evidence on specific cyclins is still emerging, the arrest at this checkpoint typically involves the downregulation of G1 cyclins (like Cyclin D1) and their associated cyclin-dependent kinases (CDKs), such as CDK4/6.

This compound-Induced Apoptosis

Beyond halting proliferation, this compound actively triggers programmed cell death, or apoptosis, in cancer cells.[2] This is a crucial aspect of its anti-tumor activity.

Quantitative Data on Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in lung cancer cell lines.

| Cell Line | Treatment | Apoptotic Effect | Reference |

| H460 | 1 µM this compound for 48 hours | 2.2-fold increase in DNA fragmentation.[5] | [5] |

Signaling Pathways in Apoptosis

The inhibition of SCD1 by this compound affects multiple signaling pathways implicated in cell survival and death. The impairment of EGFR phosphorylation and the subsequent inactivation of downstream pro-survival pathways, such as Akt and ERK, contribute to the apoptotic response.[5] Furthermore, some studies suggest that this compound can sensitize cells to ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation.[7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in the key studies investigating this compound.

Cell Culture and Drug Treatment

-

Cell Lines: H460 (human non-small cell lung carcinoma), A549 (human lung carcinoma), and AG01518 (normal human fibroblasts) are commonly used.

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1-10 µM) or an equivalent volume of DMSO for the vehicle control.[5][8]

Cell Proliferation Assay (Crystal Violet Staining)

-

Seed cells in 96-well plates (e.g., 3,000 cells/well) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 48-96 hours).

-

Aspirate the media and wash the cells once with PBS.

-

Fix and stain the cells with a solution of 0.5% crystal violet in 1% methanol and 1% formaldehyde for 15-20 minutes at room temperature.[1]

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).

-

Quantify the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

-

Culture and treat cells with this compound or DMSO in 6-well plates.

-

Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (DNA Fragmentation)

-

Pre-label cellular DNA by incubating cells with [3H]thymidine for 24 hours.

-

Wash cells to remove unincorporated [3H]thymidine and treat with this compound or DMSO for 48 hours.[5]

-

Lyse the cells and separate the fragmented DNA from the intact chromatin by centrifugation.

-

Measure the radioactivity in both the supernatant (fragmented DNA) and the pellet (intact DNA) using a scintillation counter.

-

The rate of apoptosis is calculated as the percentage of fragmented DNA relative to the total DNA.

Reversibility of this compound Effects

A key finding is that the anti-proliferative and pro-apoptotic effects of this compound can be rescued by the addition of exogenous MUFAs.[2] Co-treatment of cells with this compound and oleic acid, palmitoleic acid, or cis-vaccenic acid restores cell proliferation and reduces apoptosis to control levels.[2][8] This provides strong evidence that the mechanism of action of this compound is specifically mediated through the inhibition of MUFA synthesis.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its ability to induce both cell cycle arrest at the G1/S checkpoint and apoptosis underscores its potential as an anti-cancer agent. The data clearly demonstrates that these effects are a direct consequence of SCD1 inhibition and the resulting depletion of essential MUFAs. Future research should focus on elucidating the full spectrum of downstream signaling pathways affected by this compound, exploring its efficacy in combination with other anti-cancer therapies, and evaluating its potential in in vivo models and clinical settings. The specificity for cancer cells over normal cells makes SCD1 inhibition a particularly attractive avenue for drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

The SCD1 Inhibitor CVT-11127: A Deep Dive into its Effects on Cancer Lipid Metabolism

For Immediate Release

This technical whitepaper provides an in-depth analysis of the stearoyl-CoA desaturase 1 (SCD1) inhibitor, CVT-11127, and its impact on lipid metabolism in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and metabolic pathways. Herein, we consolidate key quantitative data, detailed experimental methodologies, and elucidate the signaling cascades affected by this potent anti-cancer agent.

Core Tenets of this compound Action

This compound is a small molecule inhibitor of SCD1, the primary enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Cancer cells often exhibit a heightened dependence on de novo lipogenesis, with increased SCD1 activity being a hallmark of various malignancies, correlating with aggressiveness and poor prognosis. By inhibiting SCD1, this compound disrupts this crucial metabolic pathway, leading to a cascade of anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[2][3][4]

The chemical compound this compound is identified by the IUPAC name N-(2-(6-(3,4-Dichlorobenzylamino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl) acetamide and has the chemical formula C25H23Cl2N5O3.[1]

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potency and selectivity.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |

| H460 | Non-small cell lung | Cell Proliferation | Antiproliferative activity | 1 µM, 48h | [3] |

| H460 | Non-small cell lung | Cell Cycle | ~75% decrease in S-phase population | 1 µM, 48h | [3][5] |

| H460 | Non-small cell lung | Apoptosis | Induction of apoptosis | 1 µM, 48h | [3] |

| A549 | Lung adenocarcinoma | SCD Activity | >95% inhibition | 10 µM, 24h | [5] |

| H1299 | Non-small cell lung | SCD Activity | >95% inhibition | 5 µM, 24h | [5] |

| H460 | Non-small cell lung | Lipid Synthesis | Reduction in cholesterolesters & triacylglycerols | 1 µM, 48h | [6] |

Signaling Pathways Modulated by this compound

This compound's inhibition of SCD1 initiates a series of downstream effects on critical signaling pathways that govern cancer cell growth and survival.

The SCD1-AMPK-ACC Signaling Axis

A primary mechanism of action for this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of SCD1 leads to an increase in the AMP/ATP ratio, which in turn activates AMPK via phosphorylation at Threonine 172. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, at Serine 79. This dual inhibition of both SCD1 and ACC effectively shuts down the de novo lipogenesis pathway in cancer cells.

Impact on the EGFR Signaling Pathway

Emerging evidence indicates that this compound also modulates the epidermal growth factor receptor (EGFR) signaling pathway. The inhibition of SCD1 alters the lipid composition of the plasma membrane, which can affect the mobility and activation of membrane-bound receptors like EGFR. Specifically, SCD1 inhibition has been shown to block EGFR autophosphorylation, thereby impairing downstream pro-survival pathways such as AKT/mTOR and ERK.[7] This suggests a synergistic potential for combining SCD1 inhibitors with EGFR-targeted therapies.[7]

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CVT-11127 for H460 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-11127 is an experimental small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1] SCD1 is highly expressed in various cancer cells, including the human non-small cell lung cancer cell line H460, and plays a crucial role in cancer cell proliferation, survival, and tumorigenesis.[2][3] Inhibition of SCD1 by this compound has been shown to impair proliferation, block cell cycle progression, and induce programmed cell death in H460 cells.[1] These application notes provide detailed protocols for investigating the effects of this compound on the H460 cell line.

Data Presentation

Table 1: Effect of this compound on H460 Cell Proliferation

| Treatment | Concentration (µM) | Incubation Time (hours) | Proliferation Effect |

| DMSO (Vehicle) | - | 96 | No significant change |

| This compound | 1 | 96 | Significant decrease in cell proliferation[4][5] |

| This compound | 2 | 96 | Significant decrease in cell proliferation[4] |

Table 2: Effect of this compound on Cell Cycle Distribution in H460 Cells

Data are representative of expected results based on published findings indicating a ~75% decrease in the S-phase population and a corresponding increase in the G1 phase population following treatment with 1 µM this compound for 48 hours.[6]

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Vehicle) | 55 | 30 | 15 |

| This compound (1 µM) | 70 | 7.5 | 22.5 |

Table 3: Effect of this compound on Apoptosis in H460 Cells

Data are illustrative of the expected induction of apoptosis by this compound. Precise percentages may vary based on experimental conditions.

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| DMSO (Vehicle) | 95 | 3 | 2 |

| This compound (1 µM) | 75 | 15 | 10 |

Mandatory Visualizations

Caption: Experimental workflow for studying this compound effects on H460 cells.

Caption: this compound signaling pathway in H460 cells.

Experimental Protocols

H460 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the H460 human non-small cell lung cancer cell line.

Materials:

-

H460 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture H460 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 1,000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and plate into new flasks at a desired density.

Cell Viability Assay (Crystal Violet)

This assay is used to determine the effect of this compound on H460 cell proliferation.[6]

Materials:

-

96-well plates

-

H460 cells

-

This compound

-

DMSO (vehicle control)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Methanol

-

Acetic acid solution (10% methanol, 5% acetic acid)

-

Plate reader

Protocol:

-

Seed H460 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM) or DMSO for the desired time (e.g., 96 hours).[4]

-

After incubation, fix the cells with methanol for 15 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the plates thoroughly with water and allow them to air dry.

-

Solubilize the dye by adding the acetic acid solution to each well.

-

Measure the absorbance at 580 nm using a plate reader.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis induced by this compound.

Materials:

-

6-well plates

-

H460 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed H460 cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of H460 cells after treatment with this compound.[6]

Materials:

-

6-well plates

-

H460 cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Seed H460 cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.[6]

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of key signaling proteins in H460 cells treated with this compound.

Materials:

-

6-well plates

-

H460 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-Cyclin D1, anti-CDK6, and loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed H460 cells in 6-well plates and treat with this compound as required.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

Application Notes and Protocols: CVT-11127 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-11127 is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs).[3] These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In various cancer cells, elevated SCD1 activity has been linked to increased proliferation, survival, and resistance to therapy. This compound exerts its anti-cancer effects by reducing the levels of MUFAs, which in turn blocks cell cycle progression, induces programmed cell death (apoptosis), and can sensitize cells to other therapeutic agents.[1][2][4] These application notes provide recommended dosage guidelines and detailed protocols for the use of this compound in in vitro research settings.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of SCD1. This inhibition leads to a decrease in the synthesis of MUFAs. The cellular consequences of MUFA depletion are significant and include:

-

Cell Cycle Arrest: this compound treatment causes cells, particularly cancer cells, to arrest at the G1/S phase of the cell cycle, thereby inhibiting proliferation.[2][4][5]

-

Induction of Apoptosis: By altering the lipid composition of cellular membranes and affecting signaling pathways, this compound can trigger programmed cell death.[2][3]

-

Sensitization to Ferroptosis: Inhibition of SCD1 by this compound can sensitize cancer cells to ferroptosis, a form of iron-dependent cell death.[1]

-

Modulation of Signaling Pathways: this compound has been shown to inactivate the EGFR-dependent mitogenic pathway and activate AMP-activated protein kinase (AMPK).[5]

Data Presentation: Recommended Dosage of this compound

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. The following tables summarize effective concentrations from various in vitro studies.

Table 1: Effective Concentrations of this compound in Human Lung Cancer Cell Lines

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| H460 | 1 µM | 48 hours | 75% decrease in S-phase cell population, induction of apoptosis. | [2][4] |

| H460 | 1 µM, 2 µM | 96 hours | Impaired cell proliferation. | [6][7] |

| A549 | 10 µM | 24 hours | Over 95% reduction in SCD activity. | [8] |

| H1299 | 5 µM | 24 hours | Over 95% reduction in SCD activity. | [8] |

| H2122 | 10 µM | 96 hours | Downregulation of specific genes and pathways. | [9] |

Table 2: General Concentration Ranges and Their Applications

| Concentration Range | Application | Notes |

| 1 - 10 µM | Cell proliferation, cell cycle, and apoptosis assays. | A starting concentration of 1 µM is often effective in sensitive cell lines. |

| 5 - 10 µM | SCD activity assays and mechanistic studies. | Higher concentrations may be required for potent inhibition of SCD1 activity. |

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[4]

Materials:

-

This compound

-

96-well plates

-

Cell culture medium (e.g., RPMI, DMEM) supplemented with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet, 1% Methanol, 1% Formaldehyde in PBS)

-

Solubilization Solution (10% methanol, 5% acetic acid in water)

-

Microplate reader

Procedure:

-

Seed cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in full serum media in a separate 96-well plate. Include a vehicle control (e.g., DMSO).

-

Aspirate the media from the cell plate and replace it with the media containing the different concentrations of this compound.

-

Incubate the plate for the desired duration (e.g., 48-96 hours) at 37°C.

-

After incubation, aspirate the media and wash the cells once with PBS.

-

Fix and stain the cells by adding the Crystal Violet Staining Solution to each well and incubating for 15 minutes at room temperature.

-

Gently wash the plate with water to remove excess stain.

-

Add the Solubilization Solution to each well to dissolve the stain.

-

Measure the absorbance at 580 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

SCD Activity Assay (Radiolabeled Fatty Acid Conversion)

This protocol is based on the methodology used to confirm the inhibitory effect of this compound on SCD1 enzymatic activity.[8]

Materials:

-

This compound

-

Cell culture dishes

-

[¹⁴C]stearic acid (radiolabeled precursor)

-

Fatty acid-free BSA

-

TLC plates (silver nitrate-impregnated)

-

Phosphor Imager or similar detection system

Procedure:

-

Plate cells (e.g., A549, H1299) in culture dishes and treat with the desired concentration of this compound or vehicle (DMSO) for 24 hours.

-

Six hours before harvesting, pulse the cells with [¹⁴C]stearic acid (e.g., 0.25 µCi/dish) complexed to fatty acid-free BSA.

-

After the pulse, harvest the cells and extract the total lipids.

-

Convert the fatty acids to their methyl esters.

-

Separate the fatty acid methyl esters using silver nitrate-impregnated thin-layer chromatography (TLC).

-

Visualize the radioactive spots corresponding to the SCD substrate ([¹⁴C]stearic acid) and the product ([¹⁴C]oleic acid) using a Phosphor Imager.

-

Quantify the spots by densitometric analysis to determine the percentage of conversion and thus the SCD activity.

Visualization of Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, from the inhibition of SCD1 to the downstream cellular effects.

Caption: Mechanism of action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

- 7. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for CVT-11127 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-11127 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancer cell types, including non-small cell lung cancer (NSCLC), SCD1 is overexpressed and plays a pivotal role in providing the necessary lipids for membrane biosynthesis, signaling, and energy storage, thereby supporting rapid proliferation and tumor growth. Inhibition of SCD1 with this compound has been shown to disrupt these processes, leading to cell cycle arrest, apoptosis, and a significant reduction in tumor formation in preclinical xenograft models.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft mouse models of cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting SCD1, which catalyzes the rate-limiting step in the biosynthesis of MUFAs from SFAs. This inhibition leads to an accumulation of SFAs and a depletion of MUFAs, triggering a cascade of cellular events:

-

Cell Cycle Arrest: The reduction in MUFA levels impairs the proper synthesis of phospholipids and other lipids essential for new membrane formation during cell division. This leads to an arrest of the cell cycle at the G1/S boundary.[1][2]

-

Induction of Apoptosis: The accumulation of toxic SFAs and the disruption of cellular membrane integrity and signaling pathways that are dependent on MUFAs contribute to the induction of programmed cell death (apoptosis).[1]

-

Inhibition of Lipid Synthesis: By inhibiting SCD1, this compound effectively curtails the overall process of de novo lipogenesis, which is a hallmark of many cancer cells.[1]

The effects of this compound can be reversed by the exogenous addition of the primary product of SCD1, oleic acid, demonstrating the specificity of its mechanism.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in xenograft mouse models using human non-small cell lung cancer cell lines.

Cell Line Culture

Cell Lines:

-

H460 (human large cell lung carcinoma)

-

A549 (human lung adenocarcinoma)

Culture Medium:

-

RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

Xenograft Tumor Implantation

Animals:

-

Female athymic nude mice (nu/nu), 6-8 weeks old.

Procedure:

-

Harvest cultured H460 or A549 cells during the exponential growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free RPMI-1640 medium.

-

Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Palpate the injection site twice weekly.

This compound Administration

Preparation of this compound:

-

The formulation and vehicle for in vivo administration of this compound are proprietary. A common approach for similar small molecule inhibitors is to formulate them in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. It is recommended to consult the manufacturer's guidelines for the specific formulation.

Dosing and Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

While a specific in vivo dosage for this compound from publicly available literature is not detailed, a starting point can be inferred from other SCD1 inhibitors. For example, A939572 has been used at doses of 30-100 mg/kg daily via oral gavage. Dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess tolerability.

-

Administer this compound or vehicle control to the respective groups daily via the determined route (e.g., oral gavage or intraperitoneal injection).

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

Assessment of Anti-Tumor Efficacy

Tumor Measurement:

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

Endpoint:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow

Caption: Xenograft study workflow.

Quantitative Data Summary

While specific quantitative data from in vivo studies with this compound are not extensively published, the following tables represent the expected outcomes based on the described anti-tumor activity.

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| H460 | Proliferation | Cell Viability | 1 µM | Significant decrease in cell proliferation | [1] |

| H460 | Cell Cycle | % Cells in S-phase | 1 µM | ~75% decrease in S-phase population | [1] |

| H460 | Apoptosis | DNA Fragmentation | 1 µM | Increased apoptosis | [1] |

| A549 | SCD1 Activity | [14C]Stearate Conversion | 10 µM | >95% inhibition of SCD1 activity | [1] |

Table 2: Expected In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |

| Vehicle Control | 10 | ~150 | ~1800 | - | ~1.8 |

| This compound (X mg/kg) | 10 | ~150 | ~600 | ~67% | ~0.6 |

Note: The values in Table 2 are hypothetical and serve as an example of expected results based on the reported dramatic reduction in tumor formation. Actual results will depend on the specific experimental conditions.

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on de novo lipogenesis, such as certain types of NSCLC. Its targeted inhibition of SCD1 leads to a potent anti-proliferative and pro-apoptotic effect. The protocols outlined in these application notes provide a framework for the successful evaluation of this compound in preclinical xenograft mouse models. Careful attention to experimental design, including appropriate cell line selection, dosing, and endpoint analysis, will be critical for elucidating the full therapeutic potential of this compound.

References

- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

Application Notes and Protocols for Measuring SCD1 Inhibition by CVT-11127

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the inhibitory effects of CVT-11127 on Stearoyl-CoA Desaturase 1 (SCD1). The protocols outlined below cover direct enzymatic activity assays, cellular proliferation and viability assessments, and analysis of downstream signaling pathways.

Introduction to this compound and SCD1 Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0), respectively.[1][2][3][4][5] Elevated SCD1 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[5][6]

This compound is a potent and specific small-molecule inhibitor of SCD1.[7][8] Its mechanism of action involves the reduction of lipid synthesis, leading to a blockage of cell cycle progression at the G1/S boundary and the induction of programmed cell death (apoptosis).[7][8][9][10] These effects are particularly relevant in cancer cells, which often exhibit a higher demand for endogenously synthesized MUFAs for proliferation.[6][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of this compound and its effects on cellular processes.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| SCD1 Inhibition | H460 Lung Cancer | >95% at 1 µM | [9] |

| IC50 (Cell Growth) | H460 Lung Cancer | Not explicitly stated, but effective at 1-2 µM | [8][9] |

| Apoptosis Induction | H460 Lung Cancer | Significant at 1 µM | [8] |

| S-phase Cell Population Decrease | H460 Lung Cancer | 75% decrease at 1 µM (48h) | [8] |

Table 2: Effects of this compound on Cellular Phenotypes

| Phenotype | Cell Line | Treatment | Observation | Reference |

| Cell Cycle Arrest | H460 Lung Cancer | 1 µM this compound | Arrest at G1/S phase | [6][8] |

| Proliferation | H460 Lung Cancer | 1 µM this compound | Impaired proliferation | [9][10] |

| Proliferation | Normal Human Fibroblasts | 1-2 µM this compound | No significant impairment | [6][9] |

| Apoptosis | H460 Lung Cancer | 1 µM this compound | Induction of programmed cell death | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SCD1 inhibition and the general workflows for the experimental protocols described.

Caption: Signaling pathway of SCD1 inhibition by this compound.

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

Protocol 1: Cell-Based SCD1 Activity Assay using LC-MS

This protocol measures the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated product.

Materials:

-

H460 lung cancer cells (or other relevant cell line)

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

-

This compound

-

Deuterium-labeled stearic acid (d35-stearic acid)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

Internal standard (e.g., d4-palmitic acid)

-

LC-MS system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.

-

Add deuterium-labeled stearic acid to the culture medium at a final concentration of 10 µM and incubate for 4-6 hours.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into PBS and pellet by centrifugation.

-

Extract total lipids from the cell pellet using a suitable solvent system (e.g., Folch method).

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to quantify the amounts of d35-stearic acid and the newly synthesized d35-oleic acid.

-

Calculate the SCD1 activity as the ratio of product (d35-oleic acid) to the sum of substrate and product (d35-stearic acid + d35-oleic acid).

Protocol 2: Cell Proliferation Assay using Crystal Violet Staining

This colorimetric assay measures cell viability by staining total cellular protein.

Materials:

-

96-well cell culture plates

-

H460 cells

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

Solubilization solution (10% methanol, 5% acetic acid)

-

Plate reader

Procedure:

-

Seed H460 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]

-

Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72-96 hours).[7][9][10]

-

Aspirate the medium and gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS and stain with crystal violet solution for 20 minutes at room temperature.[7]

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubating for 15 minutes with gentle shaking.[9][10]

-

Measure the absorbance at 580 nm using a plate reader.[9][10]

-

Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

H460 cells

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle for 48 hours.[8]

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Pellet the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins

This protocol assesses the expression levels of key proteins involved in cell cycle regulation.

Materials:

-

H460 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK6, anti-SCD1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in previous protocols.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

References

- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

Application Notes: CVT-11127 Treatment of A549 and H1299 Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

CVT-11127 is a potent small-molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism.[1] SCD catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Cancer cells, including non-small cell lung cancer (NSCLC) lines A549 and H1299, often exhibit upregulated lipid biosynthesis to support rapid proliferation and membrane synthesis.[2][3] Inhibition of SCD with this compound has been shown to disrupt these processes, leading to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[1][4] These application notes provide a summary of the effects of this compound on the A549 (p53 wild-type) and H1299 (p53-null) NSCLC cell lines and detailed protocols for relevant experiments.[5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on A549 and H1299 cells based on published studies.

Table 1: Inhibition of SCD Activity by this compound

| Cell Line | This compound Concentration | Treatment Duration | SCD Activity Inhibition | Reference |

| A549 | 10 µM | 24 hours | > 95% | [2] |

| H1299 | 5 µM | 24 hours | > 95% | [2] |

Table 2: Effects of this compound on Key Signaling Proteins

| Cell Line | This compound Concentration | Treatment Duration | Protein | Change in Phosphorylation | Reference |

| A549 | 10 µM | 24 hours | AMPKα (Thr172) | Increased | [7] |

| A549 | 10 µM | 24 hours | ACC (Ser79) | Increased | [7] |

| H1299 | 5 µM | 24 hours | AMPKα (Thr172) | Increased | [7] |

| H1299 | 5 µM | 24 hours | ACC (Ser79) | Increased | [7] |

Signaling Pathways Affected by this compound

This compound-mediated inhibition of SCD impacts several critical signaling pathways in A549 and H1299 cells.

Figure 1: this compound inhibits SCD1, leading to reduced MUFA production, activation of AMPK, and subsequent inactivation of ACC, thereby impairing de novo lipid synthesis and cell proliferation.

Inhibition of SCD by this compound has also been shown to impair the phosphorylation of EGFR, leading to the inactivation of downstream signaling through Akt and ERK, which are crucial for cell metabolism, proliferation, and survival.[3]

References

- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCI-H1299 Cell Line: Research and Clinical Implications of NCI-H1299 Lung Cancer Cells [cytion.com]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for Assessing Apoptosis after CVT-11127 Treatment

Here are the detailed Application Notes and Protocols for assessing apoptosis after CVT-11127 treatment.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in lipid metabolism responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] SCD1 is highly expressed in various cancers, including lung cancer, and plays a crucial role in providing the necessary lipids for membrane biosynthesis, signaling, and energy storage required for rapid cell proliferation.[1][3] Inhibition of SCD1 by this compound has been shown to reduce lipid synthesis, block cell cycle progression, and trigger programmed cell death, or apoptosis, in cancer cells, while having minimal effect on normal cells.[1][2] This makes this compound a promising candidate for cancer therapy.

This document provides a comprehensive set of protocols for assessing apoptosis in cancer cell lines following treatment with this compound.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of SCD1. This blockade disrupts the balance of fatty acids within the cell, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance is believed to induce significant cellular stress, particularly endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which are potent triggers for the intrinsic apoptotic pathway.[4] The subsequent activation of a caspase cascade ultimately leads to the execution of apoptosis. Some studies also suggest that SCD1 inhibition can activate adenosine monophosphate-activated protein kinase (AMPK), further impacting cellular metabolism and survival pathways.[2][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on H460 human lung cancer cells as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in H460 Cells

| Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45 | 40 | 15 |

| 1 µM this compound | 70 | 10 | 15 |

| 1 µM this compound + 100 µM Oleic Acid | 48 | 38 | 14 |

| Data is approximated from published findings. Treatment with this compound resulted in a ~75% decrease in the S-phase population compared to controls.[1][3] |

Table 2: Effect of this compound on DNA Fragmentation in H460 Cells

| Treatment (48h) | Fold Increase in DNA Fragmentation (vs. Vehicle) |

| 1 µM this compound | 2.2 |

| 1 µM this compound + 100 µM Oleic Acid | ~1.0 (Reverted to control levels) |

| Data derived from studies measuring fragmented [3H]thymidine-labeled DNA.[1][3] |

Visualizations

Caption: Experimental workflow for assessing apoptosis post-CVT-11127 treatment.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the basic procedure for treating a cancer cell line (e.g., H460) with this compound.

Materials:

-

Cancer cell line (e.g., H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Oleic acid-BSA complex (for rescue experiments)

-

6-well or 10-cm culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare working solutions of this compound in complete culture medium. A typical final concentration is 1 µM.[1] Prepare a vehicle control with an equivalent concentration of DMSO.

-

For rescue experiments, prepare a medium containing both this compound and oleic acid (e.g., 100 µM).[1]

-

Remove the old medium from the cells and replace it with the prepared treatment or control media.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for observing significant apoptosis.[1]

-

After incubation, harvest the cells for downstream analysis. Collect both floating (apoptotic) and adherent (trypsinized) cells to ensure all cell populations are analyzed.

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest cells as described in Protocol 1 and pool floating and adherent cells.

-

Count the cells and aliquot approximately 1-5 x 10⁵ cells per flow cytometry tube.

-

Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging between washes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)

DNA Fragmentation Assay (DNA Laddering)

This assay detects the characteristic cleavage of DNA into internucleosomal fragments, which is a hallmark of late-stage apoptosis.

Materials:

-

Treated and control cells (1-5 x 10⁶ cells)

-

Lysis Buffer (e.g., 0.1% Triton X-100, 5 mM Tris-HCl pH 8.0, 20 mM EDTA)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

100% Ethanol and 70% Ethanol

-

3 M Sodium Acetate, pH 5.2

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose gel (1.5-2.0%) with Ethidium Bromide or other DNA stain

-

6X DNA Loading Dye

-

DNA ladder marker

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.

-

Transfer the supernatant containing fragmented DNA to a new tube.

-

Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

-

Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1.5 hours.

-

Perform a phenol:chloroform extraction to remove proteins.

-